Bis(1,3-dichloro-2-propyl) Phosphate-d10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C6H11Cl4O4P |

|---|---|

分子量 |

330.0 g/mol |

IUPAC 名称 |

bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |

InChI 键 |

NNKRUBFJSSBFSS-MBXGXEIXSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |

规范 SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to d10-BDCPP: Chemical Structure, Properties, and Analytical Applications

Introduction: Bis(1,3-dichloro-2-propyl) Phosphate-d10 (d10-BDCPP) is the deuterated analog of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). BDCPP is the primary and specific urinary metabolite of the high-production-volume organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] Due to concerns over the potential carcinogenicity and endocrine-disrupting effects of TDCPP, accurate measurement of human exposure is critical.[3][4] d10-BDCPP serves as an essential analytical tool, functioning as a stable isotope-labeled internal standard for the precise quantification of BDCPP in biological matrices, most commonly urine, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its chemical behavior is nearly identical to the native BDCPP, ensuring reliable correction for matrix effects and variations during sample preparation and analysis.[1] This guide provides a comprehensive overview of d10-BDCPP's chemical structure, properties, and its application in experimental protocols for human biomonitoring.

Chemical Structure and Physicochemical Properties

d10-BDCPP is structurally identical to BDCPP, with the exception that ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical properties.

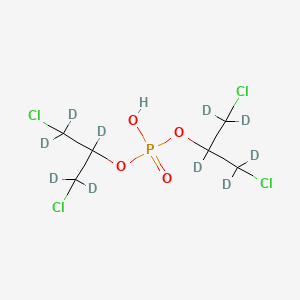

Caption: Chemical structure of this compound (d10-BDCPP).

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of d10-BDCPP.

| Property | Value | Reference(s) |

| CAS Number | 1477495-19-4 | [1][7] |

| Molecular Formula | C₆D₁₀HCl₄O₄P | [1][7] |

| Molecular Weight | ~330.0 g/mol (e.g., 329.985, 329.996) | [1] |

| Exact Mass | 327.9777 | [1] |

| IUPAC Name | bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate | [1] |

| Synonyms | Deuterated BDCPP | [8] |

| Physical Appearance | Off-white to pale yellow gel to waxy solid | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | Moisture sensitive | [1] |

| Commercial Purity | >95% (by HPLC) | [1] |

| Primary Application | Internal standard for BDCPP quantification | [3][5][9] |

Core Application and Logical Workflow

The primary role of d10-BDCPP is to ensure accuracy in human biomonitoring studies assessing exposure to the parent flame retardant, TDCPP. The logical workflow from environmental exposure to analytical measurement is depicted below.

Caption: Logical workflow from TDCPP exposure to biomonitoring using d10-BDCPP.

Experimental Protocols

d10-BDCPP is integral to methods for quantifying BDCPP in urine. The following protocol is a synthesized example based on published methodologies.[4][8][10]

Key Experiment: Quantification of BDCPP in Human Urine by LC-MS/MS

Objective: To accurately measure the concentration of the TDCPP metabolite, BDCPP, in human urine samples.

Methodology Workflow:

Caption: Experimental workflow for BDCPP quantification in urine using d10-BDCPP.

Detailed Methodological Steps:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

A mixed-mode anion exchange SPE cartridge (e.g., Strata X-AW) is conditioned sequentially with methanol (B129727) and water.[10]

-

The prepared urine sample is loaded onto the cartridge.

-

The cartridge is washed with water to remove hydrophilic interferences.[10]

-

The cartridge is dried thoroughly under vacuum.[10]

-

-

Elution and Concentration:

-

The target analytes (BDCPP and d10-BDCPP) are eluted from the cartridge using a solvent such as acetonitrile (B52724) containing 5% pyrrolidine.[10]

-

The eluate is concentrated to dryness under a gentle stream of nitrogen.[10]

-

The dried extract is reconstituted in a small volume of an appropriate solvent mixture (e.g., 4:1 water:methanol) and filtered.[10]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically performed on a C18 column (e.g., Kinetex XBC18) using a gradient of water and methanol.[8]

-

Ionization: Atmospheric pressure chemical ionization (APCI) operating in negative ionization mode is commonly used.[6][8]

-

Detection: The analytes are detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of native BDCPP to the peak area of d10-BDCPP is used for quantification against a calibration curve.

-

Data Presentation: Key Analytical Parameters

The use of d10-BDCPP enables robust and sensitive method performance.

| Parameter | Typical Value | Reference(s) |

| d10-BDCPP Recovery | 72% - 90% | [3][8][9] |

| Method Detection Limit (MDL) for BDCPP | 8 - 33 pg/mL in urine | [6][9] |

| Linear Range (BDCPP) | ~194 – 194,000 pg/mL | [8] |

| Repeatability (RSD for BDCPP) | 4% - 23% | [8] |

Metabolism and Toxicological Context

While d10-BDCPP itself is an analytical tool, understanding the metabolic pathway of its parent compound, TDCPP, is essential for interpreting biomonitoring data.

Caption: Metabolic fate of TDCPP and potential mechanism of biological action.

TDCPP undergoes metabolic transformation in the body, primarily resulting in the formation of BDCPP, which is then excreted.[2] This makes BDCPP a reliable and specific biomarker for assessing TDCPP exposure.[2] Independent of this metabolic pathway, studies have shown that the parent compound TDCPP can activate several nuclear receptors, including the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR), at micromolar concentrations.[4] This interaction represents a potential mechanism through which TDCPP exposure may lead to metabolic disruption and other adverse health effects.[4]

Conclusion

d10-BDCPP is a critical reagent for researchers in environmental health, toxicology, and epidemiology. Its use as an internal standard enables the reliable and precise quantification of the TDCPP metabolite BDCPP, providing invaluable data for assessing human exposure to a widely used flame retardant. The detailed experimental protocols and established analytical performance underscore its importance in advancing our understanding of the potential health risks associated with organophosphate flame retardants.

References

- 1. This compound (1477495-19-4) for sale [vulcanchem.com]

- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. dioxin20xx.org [dioxin20xx.org]

An In-depth Technical Guide on Bis(1,3-dichloro-2-propyl) Phosphate-d10 (CAS: 1477495-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10), a deuterated internal standard crucial for the accurate quantification of its non-deuterated analogue, Bis(1,3-dichloro-2-propyl) Phosphate (B84403) (BDCPP). BDCPP is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This document details the physicochemical properties of BDCPP-d10, its application in analytical methodologies, and a thorough experimental protocol for the analysis of BDCPP in human urine. Furthermore, this guide explores the toxicological profile of the parent compound, TDCPP, including its metabolic pathways, mechanisms of carcinogenicity, and metabolic disruption, visualized through detailed signaling pathway diagrams.

Introduction

This compound (CAS: 1477495-19-4) is the deuterium-labeled form of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP). Its primary and critical application is as an internal standard in isotope dilution mass spectrometry for the precise measurement of BDCPP in various biological and environmental matrices.[1][2] The non-deuterated compound, BDCPP, is the main urinary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a high-production-volume flame retardant.[3][4][5] Due to the widespread use of TDCPP in consumer products such as furniture, electronics, and textiles, there is significant interest in monitoring human exposure to this potential carcinogen and endocrine disruptor.[3] Accurate quantification of the metabolite BDCPP in urine serves as a reliable biomarker for assessing this exposure.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The strategic replacement of ten hydrogen atoms with deuterium (B1214612) allows for its differentiation from the native BDCPP in mass spectrometric analysis while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.[7]

| Property | Value | Reference |

| CAS Number | 1477495-19-4 | [7] |

| Molecular Formula | C₆HD₁₀Cl₄O₄P | [8] |

| Molecular Weight | 330.00 g/mol | [2] |

| IUPAC Name | bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate | [7] |

| Synonyms | BDCIPP-d10, BDCPP-d10 | |

| Physical Appearance | Off-white to pale yellow gel or waxy solid | [7] |

| Storage Temperature | -20°C | [7] |

| Purity | Typically >95% | [7] |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available and is likely considered proprietary by commercial suppliers. However, the general approach for synthesizing deuterated organophosphorus compounds involves several key steps.

A plausible synthetic route would start with a deuterated precursor. For BDCPP-d10, this would likely involve the use of deuterated epichlorohydrin (B41342) or a related deuterated propanol (B110389) derivative. The synthesis of the parent compound, TDCPP, is achieved through the reaction of epichlorohydrin with phosphorus oxychloride. A similar reaction could be employed with the deuterated starting material.

Alternatively, a hydrogen-deuterium exchange reaction on the non-deuterated BDCPP or a suitable precursor could be performed. This can be achieved under various conditions, for instance, using a catalyst in the presence of a deuterium source like deuterium oxide (D₂O).

dot

Caption: General synthetic approaches for BDCPP-d10.

Experimental Protocol: Quantification of BDCPP in Human Urine

The following protocol is a detailed methodology for the quantification of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) in human urine samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

Materials and Reagents

-

Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) analytical standard

-

This compound (BDCPP-d10) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Mixed-mode anion exchange solid-phase extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

To 1 mL of urine supernatant, add the internal standard solution (BDCPP-d10).

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

dot

Caption: Workflow for the solid-phase extraction of BDCPP from urine.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transitions | BDCPP: Precursor Ion > Product Ion 1, Product Ion 2BDCPP-d10: Precursor Ion > Product Ion 1, Product Ion 2 |

Note: Specific MS/MS transitions should be optimized for the instrument in use.

Toxicology and Biological Relevance of the Parent Compound (TDCPP)

The deuterated standard, BDCPP-d10, is instrumental in studying human exposure to the flame retardant TDCPP. TDCPP is metabolized in the body to BDCPP, which is then excreted in the urine. Understanding the toxicological effects of TDCPP is therefore critical for interpreting biomonitoring data.

Metabolism of TDCPP

The primary metabolic pathway for TDCPP involves cytochrome P450-mediated oxidative dealkylation, leading to the formation of BDCPP. This process primarily occurs in the liver.

dot

Caption: Simplified metabolic pathway of TDCPP.

Carcinogenicity

TDCPP is listed as a carcinogen under California's Proposition 65. Studies in animal models have shown that chronic exposure to TDCPP can lead to the development of tumors, particularly in the liver and kidneys. The carcinogenic mechanisms are thought to involve both genotoxic and non-genotoxic pathways. TDCPP and its metabolites have been shown to induce DNA damage and mutations.

dot

Caption: Potential pathways of TDCPP-induced carcinogenesis.

Metabolic Disruption

Recent research has indicated that TDCPP can act as a metabolic disruptor. Exposure to TDCPP has been associated with alterations in glucose homeostasis and lipid metabolism. Studies suggest that TDCPP may interfere with key signaling pathways, including the insulin/IGF-1 signaling pathway, and may modulate the activity of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), which are critical regulators of metabolism.

dot

Caption: Signaling pathways implicated in TDCPP-induced metabolic disruption.

Conclusion

This compound is an indispensable tool for the accurate assessment of human exposure to the flame retardant TDCPP. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the urinary metabolite BDCPP. The toxicological data on TDCPP highlight the importance of such biomonitoring studies for public health. Further research into the precise mechanisms of TDCPP-induced carcinogenicity and metabolic disruption is warranted to fully understand the health risks associated with exposure to this widespread environmental contaminant. This technical guide provides a foundational resource for researchers and professionals working in the fields of analytical chemistry, toxicology, and drug development who are investigating the impact of organophosphate flame retardants on human health.

References

- 1. Tris(1,3-dichloro-2-propyl)phosphate Reduces the Lifespan via Activation of an Unconventional Insulin/Insulin-Like Growth Factor-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Synthesis of Deuterated Bis(1,3-dichloro-2-propyl) Phosphate (d-BDCPP) Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d-BDCPP), a critical internal standard for the quantitative analysis of its non-deuterated analog, a metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The increasing need for accurate biomonitoring of flame retardant exposure necessitates the availability of high-purity, isotopically labeled internal standards.[1][2]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of phosphorus oxychloride with two equivalents of 1,3-dichloro-2-propanol-d5 (B565287). The use of a deuterated propanol (B110389) derivative will result in the incorporation of deuterium (B1214612) atoms onto the propyl chains of the BDCPP molecule, providing a distinct mass difference for mass spectrometry-based quantification. Commercially available 1,3-dichloro-2-propanol-d5 can be utilized for this purpose.[6]

The general reaction is as follows:

POCl₃ + 2 ClCD₂CD(OH)CD₂Cl → (ClCD₂CD(O)CD₂Cl)₂PO(OH) + 2 HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

1,3-Dichloro-2-propanol-d5 (98% isotopic purity)[6]

-

Phosphorus oxychloride (POCl₃), redistilled

-

Pyridine (B92270), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 1,3-dichloro-2-propanol-d5 (2.0 equivalents) and anhydrous dichloromethane (50 mL). The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (2.2 equivalents) is added to the flask.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.0 equivalent), dissolved in 10 mL of anhydrous dichloromethane, is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours under a nitrogen atmosphere.

-

Workup: The reaction mixture is quenched by the slow addition of 20 mL of deionized water. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of dichloromethane. The combined organic extracts are washed with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane as the eluent, to yield the pure deuterated bis(1,3-dichloro-2-propyl) phosphate.

-

Characterization: The final product is characterized by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of deuterated BDCPP. The values are based on typical yields for similar phosphorylation reactions and the specifications of commercially available starting materials.

| Parameter | Value |

| Starting Materials | |

| 1,3-Dichloro-2-propanol-d5 | 2.0 eq |

| Phosphorus oxychloride | 1.0 eq |

| Pyridine | 2.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Product Characterization | |

| Theoretical Yield | ~85% |

| Isotopic Purity | >98% |

| Chemical Purity (post-purification) | >99% |

| Analytical Data (Expected) | |

| ¹H NMR (CDCl₃) | Consistent with deuterated BDCPP structure |

| ³¹P NMR (CDCl₃) | Singlet, chemical shift characteristic of dialkyl phosphates |

| High-Resolution MS | [M-H]⁻ ion corresponding to the exact mass of d-BDCPP |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of deuterated BDCPP.

Caption: Proposed workflow for the synthesis of deuterated BDCPP.

References

- 1. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia [en.wikipedia.org]

- 3. chinayaruichem.com [chinayaruichem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-DICHLORO-2-PROPANOL | Eurisotop [eurisotop.com]

- 6. 1,3-Dichloro-2-propanol (Dâ , 98%)- Cambridge Isotope Laboratories, DLM-2112-0.5 [isotope.com]

Technical Guide: Molecular Weight of Bis(1,3-dichloro-2-propyl) Phosphate-d10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,3-dichloro-2-propyl) Phosphate (B84403) (BDCPP) is a diester metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)[1]. The deuterated isotopologue, Bis(1,3-dichloro-2-propyl) Phosphate-d10, is a critical analytical tool. In this compound, ten hydrogen atoms are strategically replaced with deuterium (B1214612) atoms[2]. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantitative analyses, as it is chemically almost identical to its non-deuterated counterpart but distinguishable by its higher mass[2][3]. This guide provides a detailed overview of the molecular weight of this compound.

Core Data Presentation

The molecular weight of a compound is a fundamental physical property. For isotopically labeled compounds, this value is distinct from the non-labeled analogue due to the mass difference between isotopes. The molecular formulas and weights for both BDCPP and its d10-labeled version are summarized below.

| Property | Bis(1,3-dichloro-2-propyl) Phosphate | This compound |

| Molecular Formula | C₆H₁₁Cl₄O₄P[4][5] | C₆D₁₀HCl₄O₄P[2][6] |

| Average Molecular Weight ( g/mol ) | 319.93[4][5] | ~330.0[3][6][7][8] |

| CAS Number | 72236-72-7[4] | 1477495-19-4[2][6] |

Note: The molecular weight for the deuterated compound is often cited as an integer (330) or to several decimal places (e.g., 329.996 g/mol ) depending on the source and calculation method[2][9].

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The difference in molecular weight between Bis(1,3-dichloro-2-propyl) Phosphate and its d10 isotopologue is due to the substitution of ten protium (B1232500) (¹H) atoms with ten deuterium (²H or D) atoms.

Methodology:

-

Establish the Molecular Formula: The first step is to determine the precise molecular formula for both the non-deuterated and deuterated compounds.

-

Non-deuterated: C₆H₁₁Cl₄O₄P

-

Deuterated: C₆D₁₀HCl₄O₄P

-

-

Sum Atomic Masses: Using the standard atomic weights of each element (C ≈ 12.011, H ≈ 1.008, D ≈ 2.014, Cl ≈ 35.453, O ≈ 15.999, P ≈ 30.974), the molecular weight is calculated.

-

Calculation for Non-Deuterated Compound:

-

(6 x 12.011) + (11 x 1.008) + (4 x 35.453) + (4 x 15.999) + (1 x 30.974) = 319.93 g/mol

-

-

Calculation for Deuterated Compound:

-

(6 x 12.011) + (10 x 2.014) + (1 x 1.008) + (4 x 35.453) + (4 x 15.999) + (1 x 30.974) = 330.05 g/mol

-

-

Verification: The mass difference should be approximately 10.06 g/mol , reflecting the replacement of 10 hydrogens with 10 deuteriums. This calculated value aligns with the empirically cited molecular weights.

This protocol provides a clear and reproducible method for verifying the molecular weight of isotopically labeled standards, which is essential for ensuring accuracy in quantitative analytical experiments.

Visualization of Isotopic Labeling

The following diagrams illustrate the logical workflow for identifying the compound and the structural difference resulting from isotopic labeling.

Caption: Workflow for determining the molecular weight.

Caption: Structural comparison showing deuterated positions (D).

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound (1477495-19-4) for sale [vulcanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. anexib.com [anexib.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C6H11Cl4O4P | CID 131667687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [lgcstandards.com]

Physicochemical properties of d10-BDCPP for environmental analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for d10-BDCPP (bis(1,3-dichloro-2-propyl) phosphate-d10), a critical internal standard for the environmental analysis of its non-deuterated counterpart, BDCPP. As a primary metabolite of the widely used flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), accurate quantification of BDCPP is essential for assessing environmental contamination and human exposure. This guide offers detailed experimental protocols and data to support researchers in this field.

Core Physicochemical Properties

d10-BDCPP is a deuterated analog of BDCPP, designed for use as an internal standard in mass spectrometry-based analytical methods.[1] Its chemical behavior is nearly identical to the native compound, allowing for accurate quantification by correcting for matrix effects and variations in analytical performance.[1]

A summary of the key physicochemical properties of d10-BDCPP and its non-deuterated analog, BDCPP, is presented in Table 1. It is important to note that while some experimental data for BDCPP is available, many of the properties for d10-BDCPP are based on computational estimates due to its primary application as a laboratory standard.

Table 1: Physicochemical Properties of d10-BDCPP and BDCPP

| Property | d10-BDCPP Value | BDCPP Value | Reference |

| Full Chemical Name | bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate | bis(1,3-dichloropropan-2-yl) hydrogen phosphate | [1][2] |

| CAS Number | 1477495-19-4 | 72236-72-7 | [1][2] |

| Molecular Formula | C6HD10Cl4O4P | C6H11Cl4O4P | [1][2] |

| Molecular Weight | 329.99 g/mol | 319.92 g/mol | [1][2] |

| Physical Appearance | Off-white to pale yellow gel or waxy solid | Not specified | [1] |

| Boiling Point | Not available | Not available | |

| Melting Point | Not available | Not available | |

| Water Solubility | Not available | Not available | |

| Vapor Pressure | Not available | Not available | |

| Octanol-Water Partition Coefficient (XLogP3) | Not available | 1.5 (Computed) | |

| Storage Temperature | -20°C | Not specified | [1] |

Experimental Protocols for Environmental Analysis

The accurate quantification of BDCPP in environmental matrices is crucial for understanding the extent of contamination from its parent compound, TDCPP. The following sections provide detailed experimental protocols for the analysis of BDCPP, utilizing d10-BDCPP as an internal standard, in various environmental samples.

Analysis of BDCPP in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted from methodologies developed for the analysis of organophosphate flame retardant metabolites in aqueous samples.

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Filtration: Filter water samples (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: Spike the filtered water sample with a known concentration of d10-BDCPP solution (e.g., 10 ng).

-

SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge (e.g., 60 mg, 3 mL). Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 6 mL of a suitable solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for BDCPP analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP. For example, for d10-BDCPP, a potential transition could be m/z 328.9 > 35.1.

-

Workflow for Water Sample Analysis

Caption: Workflow for the analysis of BDCPP in water samples.

Analysis of BDCPP in Soil and Sediment Samples by Ultrasound-Assisted Extraction and GC-MS or LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of BDCPP from solid environmental matrices.

1. Sample Preparation and Extraction

-

Sample Pre-treatment: Air-dry the soil or sediment samples and sieve to remove large debris. Homogenize the sample by grinding.

-

Internal Standard Spiking: Weigh a portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube and spike with a known amount of d10-BDCPP.

-

Extraction Solvent Addition: Add a suitable extraction solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) or methanol.

-

Ultrasound-Assisted Extraction: Place the sample in an ultrasonic bath for a specified period (e.g., 15-30 minutes) to facilitate the extraction of the analytes from the solid matrix.

-

Centrifugation and Supernatant Collection: Centrifuge the sample to separate the solid material from the solvent. Carefully collect the supernatant.

-

Repeat Extraction: Repeat the extraction process on the solid residue one or two more times to ensure complete extraction. Combine the supernatants.

-

Clean-up (if necessary): For complex matrices, a clean-up step using solid-phase extraction (e.g., with a Florisil or silica (B1680970) cartridge) may be necessary to remove interferences.

-

Concentration and Solvent Exchange: Concentrate the combined extracts and, if analyzing by GC-MS, exchange the solvent to one compatible with the injection system (e.g., hexane). For LC-MS/MS, reconstitute in the initial mobile phase.

2. Instrumental Analysis

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

-

Ionization: Electron ionization (EI) is common.

-

Detection: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions for BDCPP and d10-BDCPP.

-

-

LC-MS/MS Analysis: The conditions would be similar to those described for water analysis.

Workflow for Soil/Sediment Sample Analysis

Caption: Workflow for the analysis of BDCPP in soil and sediment.

Logical Relationships in Analytical Methodology

The choice of analytical instrumentation and sample preparation techniques is interconnected and depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Caption: Factors influencing analytical method selection for BDCPP.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of d10-BDCPP and detailed methodologies for its use in the environmental analysis of BDCPP. The provided protocols for water, soil, and sediment samples, along with the illustrative workflows, offer a practical resource for researchers. Accurate and precise quantification of BDCPP is paramount for assessing the environmental impact of TDCPP and for informing human exposure models and risk assessments. The use of d10-BDCPP as an internal standard is a critical component of robust and reliable analytical methods in this important area of environmental science.

References

The Sentinel Molecule: A Technical Guide to the Role of d10-BDCPP in Unraveling TDCPP Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated bis(1,3-dichloro-2-propyl) phosphate (B84403) (d10-BDCPP) in the research of its parent compound, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a widely used organophosphate flame retardant. The ubiquitous nature of TDCPP in consumer products and its potential health risks necessitate precise and accurate methods for monitoring human exposure. This guide details the analytical methodologies, quantitative data, and metabolic pathways where d10-BDCPP serves as an indispensable tool for the accurate quantification of TDCPP's primary metabolite, BDCPP.

The Crucial Role of d10-BDCPP as an Internal Standard

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is metabolized in the body to bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is then excreted in urine.[1][2][3] Consequently, urinary BDCPP is a key biomarker for assessing human exposure to TDCPP.[2][3] The accurate quantification of BDCPP in complex biological matrices like urine is challenging due to matrix effects and variations in sample preparation and instrument response.

To overcome these challenges, a mass-labeled internal standard, d10-BDCPP, is employed.[4][5] d10-BDCPP is a deuterated analog of BDCPP, meaning it has the same chemical structure but with ten hydrogen atoms replaced by deuterium. This subtle change in mass allows it to be distinguished from the native BDCPP by a mass spectrometer, while its chemical and physical properties remain nearly identical. By adding a known amount of d10-BDCPP to each sample before analysis, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte, BDCPP. This allows for the correction of any variations, leading to highly accurate and precise quantification of BDCPP concentrations.[5]

Quantitative Data Summary

The use of d10-BDCPP as an internal standard has enabled the generation of reliable quantitative data on BDCPP levels in human urine across various populations. The following tables summarize key performance metrics of analytical methods and reported concentrations of BDCPP.

Table 1: Analytical Method Performance for BDCPP Quantification using d10-BDCPP

| Parameter | Value | Matrix | Analytical Method | Reference |

| Method Detection Limit (MDL) | 8 pg/mL | Urine | LC-MS/MS | [1][2] |

| 4.7 pg/mL | Urine | LC-MS/MS | [4] | |

| Recovery of BDCPP | 82 ± 10% to 91 ± 4% | Urine | SPE-LC-MS/MS | [1][2] |

| Recovery of d10-BDCPP | 90 ± 19% | Urine | SPE-LC-MS/MS | [4] |

| 72 ± 13% | Urine | SPE-LC-MS/MS | [5] |

Table 2: Reported Concentrations of BDCPP in Human Urine (Non-occupationally Exposed Adults)

| Population | Sample Size (n) | Geometric Mean (pg/mL) | Concentration Range (pg/mL) | Detection Frequency | Reference |

| North American Adults | 9 | 147 | 46 - 1,662 | 100% | [1][2] |

| Pregnant Women (USA) | 39 (from 8 women) | 1,300 | Not Reported | 97% | [4][6] |

| Men (USA) | 63 (from 7 men) | Not Reported | 40 - 1,660 | 91% | [7] |

Experimental Protocols

The following sections detail the common methodologies for the analysis of BDCPP in human urine, where d10-BDCPP is a cornerstone of the workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample clean-up is essential to remove interfering substances from the urine matrix. Mixed-mode anion exchange solid-phase extraction is a frequently used technique.[1][4]

Protocol:

-

Sample Spiking: To a 5 mL urine sample, add a known amount of d10-BDCPP internal standard (e.g., 10 µL of a 2.3 µg/mL solution).

-

Dilution and Acidification: Dilute the sample 1:1 (v/v) with HPLC-grade water and adjust the pH to 6.5 with 0.1 M acetic acid.

-

SPE Cartridge Conditioning: Condition a mixed-mode weak anion exchange SPE cartridge (e.g., Strata-X-AW, 60 mg, 3 mL) with 2 mL of methanol (B129727) followed by 2 mL of HPLC-grade water.

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate not exceeding 1 mL/min.

-

Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove unretained interferences.

-

Drying: Dry the cartridge under vacuum.

-

Elution: Elute the analytes (BDCPP and d10-BDCPP) with an appropriate solvent, such as acetonitrile (B52724) containing 5% pyrrolidine.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 4:1 water:methanol) for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the detection and quantification of BDCPP and d10-BDCPP at low concentrations.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 100 mm x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase: A gradient of methanol and water is typically employed.

-

Flow Rate: A flow rate of 0.3 mL/min is often used.

-

Column Temperature: The column is maintained at a constant temperature, for example, 45°C.

-

Injection Volume: A small volume of the reconstituted extract (e.g., 5 µL) is injected.

MS/MS Parameters:

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode is frequently selected for its reduced matrix effects compared to electrospray ionization (ESI).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BDCPP and d10-BDCPP are monitored.

-

Ion Source Parameters:

-

Gas Temperature: ~350°C

-

Vaporizer Temperature: ~200°C

-

Gas Flow: ~10 L/min

-

Nebulizer Pressure: ~50 psi

-

Capillary Voltage: ~ -2500 V

-

Corona Current: ~4 µA

-

Visualizing the Processes: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic fate of TDCPP and the analytical workflow for BDCPP measurement.

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

Caption: Experimental workflow for the analysis of BDCPP in urine.

Conclusion

The use of d10-BDCPP as an internal standard is fundamental to the accurate and reliable measurement of the TDCPP metabolite, BDCPP, in human biomonitoring studies. This technical guide has provided a comprehensive overview of its application, from detailed experimental protocols to the resulting quantitative data that informs our understanding of human exposure to TDCPP. The methodologies and data presented herein serve as a valuable resource for researchers and scientists in the fields of environmental health, toxicology, and drug metabolism, enabling continued progress in assessing the potential risks associated with this prevalent flame retardant.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precision Biotransformation of Emerging Pollutants by Human Cytochrome P450 Using Computational-Experimental Synergy: A Case Study of Tris(1,3-dichloro-2-propyl) Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling Trace-Level Contaminants: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry using d10-BDCPP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for the precise quantification of chemical compounds. Here, we focus on the application of IDMS for the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), using its deuterated analog, d10-BDCPP, as an internal standard. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies for the accurate measurement of BDCPP in biological matrices.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate method for quantifying compounds by using an isotopically labeled version of the analyte as an internal standard.[1] The core principle involves adding a known amount of the isotopically enriched standard (in this case, d10-BDCPP) to a sample containing the native analyte (BDCPP).[1] This "spiked" sample is then subjected to sample preparation and analysis by mass spectrometry.

The key advantage of IDMS lies in its ability to compensate for sample loss during the analytical workflow. Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and ionization. The mass spectrometer, however, can differentiate between the native analyte and the heavier isotopic standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the original concentration of the analyte in the sample can be determined with high precision and accuracy, regardless of variations in sample recovery.

Experimental Protocol: Quantification of BDCPP in Urine using d10-BDCPP IDMS

This section details a robust method for the analysis of BDCPP in human urine, adapted from established protocols.[1][2][3]

Materials and Reagents

-

BDCPP and d10-BDCPP reference standards

-

HPLC-grade methanol (B129727), water, and acetic acid

-

Mixed-mode weak anion exchange solid-phase extraction (SPE) cartridges (e.g., StrataX-AW, 60 mg, 3 mL)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Agilent 1200 series LC with a 6410B triple quadrupole MS or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To a 5 mL urine sample, add a known amount of d10-BDCPP internal standard solution.[1]

-

pH Adjustment: Dilute the sample with an equal volume of HPLC-grade water and adjust the pH to 6.5 using 0.1 M acetic acid.[1]

-

SPE Cartridge Conditioning: Condition the weak anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC-grade water.[1]

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]

-

Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove interfering matrix components.[1]

-

Drying: Dry the cartridge under vacuum.[1]

-

Elution: Elute the retained BDCPP and d10-BDCPP from the cartridge with an appropriate organic solvent (e.g., methanol).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Kinetex XBC18 (100 mm x 2.1 mm; 2.6 μm) or equivalent.[1]

-

Mobile Phase A: LC/MS grade water.[1]

-

Mobile Phase B: Methanol.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.[1]

-

-

Mass Spectrometric Detection:

Data Presentation: Method Performance and Quality Control

The following tables summarize key quantitative data related to the performance of the IDMS method for BDCPP analysis.

| Parameter | Value | Reference |

| Method Detection Limit (MDL) for BDCPP in Urine | 4.7 - 8 pg/mL | [2][6] |

| Recovery of d10-BDCPP Internal Standard | 72 ± 13% to 90 ± 19% | [1][2] |

Table 1: Method Detection and Internal Standard Recovery

| Analyte | Spike Level (pg/mL) | Recovery (%) | Reference |

| BDCPP | 78 | 82 ± 10 | [1] |

| BDCPP | 1458 | 91 ± 4 | [1] |

| BDCPP | 7760 | 95 ± 2 | [1] |

Table 2: Analyte Recovery at Different Spiking Levels in Urine

| Population | Matrix | Concentration Range (ng/mL) | Reference |

| Pregnant Women | Urine | Geometric Mean: 1.3 | [2] |

| General Adult Population | Urine | 0.046 - 1.662 | [6] |

| Men from an Ongoing Study | Urine | Detected in 91% of samples | [3] |

Table 3: Reported Concentrations of BDCPP in Human Urine

Quality Control

To ensure the reliability of the results, a stringent quality control protocol should be implemented. This includes the analysis of laboratory blanks with each batch of samples to check for contamination, and the analysis of duplicate samples to assess method precision.[2][3] The recovery of the d10-BDCPP internal standard should be monitored in all samples to ensure the efficiency of the extraction process.[2]

Mandatory Visualizations

References

- 1. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. series.publisso.de [series.publisso.de]

- 5. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(1,3-dichloro-2-propyl) Phosphate-d10 in environmental health studies

An In-depth Technical Guide on Bis(1,3-dichloro-2-propyl) Phosphate-d10 in Environmental Health Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] TDCPP is an additive flame retardant, meaning it is not chemically bound to the products it is used in, such as polyurethane foam in furniture and baby products, resins, and plastics.[4][5][6] This leads to its leaching into the environment over time, resulting in widespread human exposure, primarily through the inhalation and ingestion of contaminated indoor dust.[1][5][7]

Given the health concerns associated with TDCPP, including evidence of carcinogenicity, endocrine disruption, and reproductive toxicity, biomonitoring of exposure is crucial for environmental health studies.[1][5][8][9][10] Since TDCPP is rapidly metabolized in the body to BDCPP, the latter serves as a reliable biomarker of exposure.[2][11][12] To ensure the accuracy and reliability of analytical measurements of BDCPP in complex biological matrices like urine, stable isotope-labeled internal standards are essential. This compound (BDCPP-d10) is the deuterated analog of BDCPP and is widely used as an internal standard in mass spectrometry-based analytical methods.[13] Its use allows for the correction of matrix effects and variations in instrument response, thereby improving the precision and accuracy of quantification.[14][15]

This technical guide provides a comprehensive overview of the application of BDCPP-d10 in environmental health studies, detailing analytical methodologies, summarizing key quantitative findings, and illustrating relevant experimental workflows.

Analytical Methodology for BDCPP using BDCPP-d10 Internal Standard

The quantification of BDCPP in biological and environmental samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[2][16][17][18] The use of BDCPP-d10 as an internal standard is a cornerstone of these methods, particularly for LC-MS/MS analysis of urine samples.[11][12][13]

Experimental Protocol: Quantification of BDCPP in Human Urine by LC-MS/MS

This protocol is a synthesis of methodologies reported in the scientific literature.[13][19][20]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate BDCPP from the urine matrix while removing interfering substances.

-

Materials:

-

Human urine samples

-

BDCPP-d10 internal standard solution

-

Mixed-mode weak anion exchange (WAX) SPE cartridges

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

-

Procedure:

-

Spike a known volume of urine (e.g., 5 mL) with a precise amount of BDCPP-d10 internal standard solution.[13]

-

Adjust the pH of the urine sample to approximately 5 using ammonium acetate buffer. This is necessary because the pKa of the WAX cartridge is within the typical pH range of urine.[20]

-

Condition the WAX SPE cartridge by passing methanol followed by HPLC-grade water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with HPLC-grade water to remove hydrophilic interferences.

-

Elute the analyte (BDCPP) and the internal standard (BDCPP-d10) from the cartridge using methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To separate BDCPP and BDCPP-d10 from other components in the extract and to quantify them based on their specific mass-to-charge ratios.

-

Instrumentation: An Agilent 1200 series LC coupled to an Agilent 6410B triple quadrupole MS detector with a multimode source has been used in published methods.[13]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative mode is often selected due to fewer matrix effects compared to electrospray ionization (ESI).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BDCPP and BDCPP-d10 are monitored.[13]

-

Data Presentation: Quantitative Findings

The use of BDCPP-d10 as an internal standard has enabled the accurate quantification of BDCPP in numerous environmental health studies. The following tables summarize representative data on the occurrence of BDCPP in human urine and the performance of the analytical methods.

Table 1: LC-MS/MS Parameters for BDCPP and BDCPP-d10 Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Fragmentor (V) | Collision Energy (V) |

|---|---|---|---|---|

| BDCPP | 318.9 | 35.1 (Q) / 36.9 (q) | 80 | 10 |

| BDCPP-d10 | 328.9 | 35.1 (Q) | 80 | 10 |

Source: Adapted from Cooper et al., 2011.[13]

Table 2: Method Performance for BDCPP Quantification in Urine

| Parameter | Value | Reference |

|---|---|---|

| Method Detection Limit (MDL) | 8 pg/mL | [13][19] |

| Recovery (spiked urine) | 82 ± 10% to 91 ± 4% | [13][19] |

| Internal Standard (d10-BDCPP) Recovery | 88 ± 16% | [11] |

This data demonstrates the high sensitivity and good recovery of the analytical method.

Table 3: Concentrations of BDCPP in Human Urine from Various Studies

| Population | Sample Size (n) | Detection Frequency | Geometric Mean (ng/mL) | Concentration Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Non-occupationally exposed adults (USA) | 9 | 100% | 0.147 | 0.046 - 1.662 | [13][19] |

| Pregnant Women (USA) | - | - | - | 0.04 - 1.66 | [11] |

| Young population (1-5 yrs, Taiwan) | - | - | 0.279 (µg/L) | - | [21] |

| Newborns (Taiwan) | - | - | 0.053 (µg/L) | - | [21] |

Note: Concentrations can vary significantly between populations and individuals, reflecting different exposure levels.[11]

Health Effects of Parent Compound (TDCPP)

The significance of monitoring BDCPP stems from the toxicity of its parent compound, TDCPP. Toxicological studies have linked TDCPP exposure to a range of adverse health outcomes:

-

Carcinogenicity: TDCPP is considered a probable human carcinogen based on animal studies, with evidence of increased tumors in the liver, kidneys, and testes in rats.[5][6]

-

Endocrine Disruption: TDCPP has been shown to have endocrine-disrupting potential.[1][9]

-

Reproductive and Developmental Toxicity: Studies have reported adverse effects on reproduction and development in various organisms.[1][9][22]

-

Neurotoxicity and Hepatotoxicity: Evidence from animal studies suggests that TDCPP can cause neurotoxicity and hepatotoxicity.[1]

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for BDCPP analysis in urine using BDCPP-d10.

Diagram 2: Metabolic Pathway of TDCPP

Caption: Simplified metabolic pathway of TDCPP to BDCPP.

Conclusion

This compound is an indispensable tool in the field of environmental health for the accurate assessment of human exposure to the flame retardant TDCPP. The use of BDCPP-d10 as an internal standard in robust analytical methods like LC-MS/MS allows for the reliable quantification of the primary metabolite, BDCPP, in human urine. This, in turn, facilitates a better understanding of the extent of human exposure to TDCPP and aids in the evaluation of potential health risks associated with this widespread environmental contaminant. The detailed methodologies and data presented in this guide are intended to support researchers and scientists in conducting high-quality biomonitoring studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Estimated tris(1,3-dichloro-2-propyl) phosphate exposure levels for US infants suggest potential health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tris(1,3-dichloro-2-propyl) phosphate: Impacts on Epigenetic Reprogramming and Cellular Metabolism During Embryonic Development [escholarship.org]

- 8. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review of emerging contaminant tris(1,3-dichloro-2-propyl)phosphate: Environmental occurrence, exposure, and risks to organisms and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urinary Metabolites of Organophosphate Flame Retardants: Temporal Variability and Correlations with House Dust Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uoguelph.ca [uoguelph.ca]

- 18. longdom.org [longdom.org]

- 19. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

Technical Guide: d10-BDCPP (Bis(1,3-dichloro-2-propyl) Phosphate-d10)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for d10-BDCPP and its non-deuterated analogue, Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), as well as its parent compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for d10-BDCPP. The safety and toxicological information provided herein is largely based on data for TDCPP and should be used as a proxy with caution. All laboratory work should be conducted under the guidance of a qualified safety professional and in accordance with institutional safety protocols.

Introduction

d10-BDCPP, or Bis(1,3-dichloro-2-propyl) Phosphate-d10, is the deuterated form of BDCPP, the primary metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] Due to its isotopic labeling, d10-BDCPP serves as an invaluable internal standard for the accurate quantification of BDCPP in biological and environmental samples via mass spectrometry.[3] Understanding the physicochemical properties, safety considerations, and relevant biological pathways of its non-deuterated counterpart is crucial for researchers utilizing this compound.

Physicochemical Properties

Quantitative data for d10-BDCPP and its related compounds are summarized below.

| Property | d10-BDCPP | BDCPP (non-deuterated) | TDCPP (Parent Compound) |

| CAS Number | 1477495-19-4[3] | 72236-72-7[4] | 13674-87-8[5] |

| Molecular Formula | C₆D₁₀HCl₄O₄P[3] | C₆H₁₁Cl₄O₄P[4] | C₉H₁₅Cl₆O₄P[5] |

| Molecular Weight | ~330 g/mol [3] | 319.93 g/mol [6] | 430.89 g/mol [7] |

| Physical Appearance | Not specified | Solution in acetonitrile[6] | Colorless to very pale yellow, clear liquid[5] |

| Boiling Point | Not available | Not available | 252°C at 2.0 kPa[5] |

| Flash Point | Not available | Not available | 249°C[5] |

| Density | Not available | Not available | 1.52 g/cm³[5] |

| Water Solubility | Not available | Not available | Insoluble (7 mg/L at 24°C)[5] |

Toxicological Data

No specific toxicological data (e.g., LD50) is available for d10-BDCPP or BDCPP. The data presented below is for the parent compound, TDCPP, and should be considered as a potential, though not direct, indicator of hazard.

| Metric | Value | Species | Route | Reference |

| LD50 | 1850 mg/kg | Rat | Oral | [5] |

| LD50 | >4640 mg/kg | Rabbit | Dermal | [5] |

| TDLo (Lowest Published Toxic Dose) | 58400 mg/kg/2Y-C | Rat | Oral | [5] |

| TDLo (Reproductive) | 3600 mg/kg (7-15 days pregnant) | Rat | Oral | [5] |

Safety and Handling

As a complete SDS for d10-BDCPP is unavailable, the hazard classifications for the parent compound TDCPP are provided for guidance.

Hazard Statements for TDCPP: [5][8]

-

H302: Harmful if swallowed.

-

H351: Suspected of causing cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.

A commercially available solution of BDCPP in acetonitrile (B52724) is classified as a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[6]

First Aid Measures

The following first aid measures are based on general chemical safety principles and information for TDCPP.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical advice.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8] |

Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5][8]

-

Storage: Keep container tightly closed. Store in a cool, dark, and dry place. Store locked up and away from incompatible materials such as oxidizing agents.[5] For solutions, store in a freezer at -20°C and protect from light.[6]

Biological Pathways and Mechanisms

d10-BDCPP is used as a biomarker for exposure to TDCPP. The metabolism of TDCPP to BDCPP is a key pathway of interest.

Caption: Metabolic pathway of TDCPP to its primary metabolite, BDCPP.

Studies on TDCPP have indicated several potential mechanisms of toxicity, including the induction of oxidative stress and apoptosis.[9][10] In human liver cells (HepG2), TDCPP exposure has been shown to alter the expression of genes involved in cancer pathways.[9][10]

Caption: Postulated signaling cascade for TDCPP-induced toxicity in human liver cells.

Experimental Protocols

Analysis of BDCPP in Urine using d10-BDCPP Internal Standard

This protocol is a generalized summary based on methods described in the literature.[11][12]

Caption: Workflow for the analysis of BDCPP in urine.

Methodology:

-

Sample Preparation: A known volume of urine is spiked with a solution of d10-BDCPP.

-

Solid-Phase Extraction (SPE): The sample is passed through a mixed-mode anion exchange SPE cartridge. This step isolates the acidic metabolites like BDCPP from the complex urine matrix.

-

Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent.

-

Concentration: The eluate is concentrated, often to dryness, and then reconstituted in a smaller volume of a suitable solvent for analysis.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system. The chromatographic separation resolves BDCPP from other components, and the mass spectrometer detects and quantifies both BDCPP and the d10-BDCPP internal standard based on their specific mass-to-charge ratios.

-

Quantification: The concentration of BDCPP in the original sample is calculated by comparing the peak area of the analyte to that of the known concentration of the d10-BDCPP internal standard.

Comet Assay for DNA Damage Assessment

This protocol outlines the general steps for assessing DNA damage, as has been applied in studies of TDCPP.[9]

Methodology:

-

Cell Treatment: HepG2 cells (or other relevant cell lines) are exposed to varying concentrations of the test compound (e.g., TDCPP) for a defined period.

-

Cell Harvesting and Embedding: Cells are trypsinized, washed, and suspended in low-melting-point agarose. This cell suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA-protein complex (nucleoid).

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) relaxes and migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the slides are visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

References

- 1. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Bis(1,3-dichloro-2-propyl) phosphate | RUO | Supplier [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Bis(1,3-dichloro-2-propyl)phosphate (unlabeled) CP 94% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11369-1.2 [isotope.com]

- 7. Tris(1,3-dichloro-2-propyl)phosphate - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Bis(1,3-dichloro-2-propyl) Phosphate-d10 as a Biomarker for TDCPP Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a high-production volume organophosphate flame retardant ubiquitously found in consumer products such as polyurethane foam in furniture, automotive parts, and electronics.[1][2] Human exposure to TDCPP is widespread, primarily through inhalation and ingestion of contaminated dust, as well as dermal contact.[3][4] Growing concerns over its potential health effects, including carcinogenicity, reproductive toxicity, and endocrine disruption, have necessitated reliable methods for assessing human exposure.[3][5] This technical guide focuses on the analytical methodology for monitoring TDCPP exposure through the urinary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), with a specific emphasis on the use of its deuterated analog, Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10), as an internal standard for accurate quantification.

BDCPP is the primary and specific metabolite of TDCPP, making it an ideal biomarker for exposure.[1][2] Its detection in urine provides a non-invasive means of assessing the body burden of the parent compound. To ensure the accuracy and reproducibility of analytical measurements, particularly in complex biological matrices like urine, stable isotope-labeled internal standards are indispensable. BDCPP-d10, a deuterated form of BDCPP, serves this critical role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8]

Metabolism of TDCPP and Biomarker Selection

Following exposure, TDCPP undergoes metabolic transformation in the body. The primary metabolic pathway involves the hydrolysis of one of the ester linkages, resulting in the formation of BDCPP. This metabolite is then excreted in the urine. The specificity of BDCPP to TDCPP is a key advantage, as no other known organophosphate flame retardant is known to metabolize to this compound.[1][2] This uniqueness makes BDCPP a highly reliable biomarker for assessing TDCPP exposure.

References

- 1. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine [repository.tno.nl]

- 3. healthvermont.gov [healthvermont.gov]

- 4. mdpi.com [mdpi.com]

- 5. TCPP and TDCPP - Canada.ca [canada.ca]

- 6. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dioxin20xx.org [dioxin20xx.org]

Methodological & Application

Application Note: Quantification of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) in Human Urine using d10-BDCPP Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in human urine. The method utilizes a stable isotope-labeled internal standard, d10-BDCPP, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation involves a straightforward solid-phase extraction (SPE) procedure. This method is suitable for researchers and professionals in the fields of environmental health, toxicology, and drug metabolism who are investigating human exposure to TDCPP.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a widely used organophosphate flame retardant found in various consumer products, leading to ubiquitous human exposure.[1] Monitoring the urinary metabolite BDCPP is a reliable method for assessing this exposure.[1][2] The use of a stable isotope-labeled internal standard, such as d10-BDCPP, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data. This protocol outlines a validated LC-MS/MS method for the determination of BDCPP in human urine, employing d10-BDCPP as an internal standard.

Experimental

Materials and Reagents

-

BDCPP and d10-BDCPP standards

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Acetic acid

-

Mixed-mode anion exchange solid-phase extraction (SPE) cartridges (e.g., Strata-X-AW)[3]

Equipment

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

pH meter

-

SPE manifold

-

Centrifuge

-

Vortex mixer

Sample Preparation Protocol

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. To a 5 mL aliquot of urine, add 10 µL of a 2.3 µg/mL solution of d10-BDCPP in methanol.[3]

-

Sample Dilution and Acidification: Dilute the spiked urine sample 1:1 (v/v) with HPLC-grade water. Adjust the pH to 6.5 with 0.1 M acetic acid if necessary.[3]

-

SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of HPLC-grade water.[3]

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate not exceeding 1 mL/min.[3]

-

Washing: Wash the cartridge with 2 mL of HPLC-grade water.

-

Drying: Dry the cartridge under vacuum.[3]

-

Elution: Elute the analytes from the cartridge with an appropriate solvent (the specific elution solvent was not detailed in the provided search results, but a common choice would be an organic solvent with a small percentage of a basic modifier, such as 5% ammonium hydroxide (B78521) in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography:

-